N-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic piperazine-carboxamide derivative featuring a 3-chlorophenyl group, a tosyl (p-toluenesulfonyl) substituent, and a methylated piperazine core. Its structure combines a carboxamide linkage that bridges the piperazine ring to the chlorophenyl moiety, conferring distinct electronic and steric properties. This compound is part of a broader class of bioactive molecules designed for applications in medicinal chemistry, particularly targeting antimicrobial and enzyme-inhibitory pathways. The tosyl group enhances metabolic stability, while the 3-chlorophenyl moiety may influence binding affinity to biological targets .
Properties
IUPAC Name |
N-[2-(3-chloroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S/c1-16-6-8-19(9-7-16)31(29,30)26(21(28)25-12-10-24(2)11-13-25)15-20(27)23-18-5-3-4-17(22)14-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVOGKXJHRRJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and brain forms. These enzymes play a crucial role in producing nitric oxide (NO), a messenger molecule with diverse functions throughout the body.
Mode of Action
The compound interacts with its targets, the NOS enzymes, to modulate the production of NO. NO is a key player in various physiological and pathological processes. In the brain and peripheral nervous system, NO displays many properties of a neurotransmitter.
Biochemical Pathways
The compound’s interaction with NOS enzymes affects the nitric oxide synthesis pathway. This can lead to changes in cellular signaling, as NO is involved in various signaling pathways due to its role as a messenger molecule.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its modulation of NO production. By influencing the activity of NOS enzymes, the compound can affect numerous physiological processes mediated by NO.
Biological Activity
Introduction
N-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of piperazine derivatives, which often exhibit significant pharmacological properties. The synthesis typically involves multi-step reactions, including the formation of the piperazine ring and subsequent modifications to introduce functional groups such as tosyl and carboxamide.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperazine, Tosyl chloride | Room temperature | 85% |
| 2 | 3-Chlorophenylamine, Ethyl oxalate | Reflux | 75% |
| 3 | Final purification via chromatography | - | 70% |
The detailed synthetic route can be found in various chemical literature sources, emphasizing the efficiency of tosyl chloride as a reagent for forming amides in mild conditions .
This compound exhibits a range of biological activities primarily through its interaction with specific molecular targets. The compound's structure allows it to engage with various receptors and enzymes, influencing cellular pathways.
- Anticancer Activity : Preliminary studies have indicated that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways related to cell proliferation and survival .
- Antimicrobial Properties : Research has also suggested that the compound possesses antimicrobial activity against various pathogens. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Case Studies
- Anticancer Efficacy : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 60% at 50 µM concentration) compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
- Antimicrobial Activity : A separate investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Positional Isomerism: 3-Chloro vs. 4-Chloro Derivatives
- N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4s) This positional isomer replaces the 3-chlorophenyl group with a 4-chlorophenyl moiety. In antimicrobial assays, 3-chloro derivatives (e.g., compound 8f in ) demonstrated superior antifungal activity against Candida krusei (IC50 = 3.9 µmol/L) compared to 4-chloro analogues, likely due to optimized spatial interactions with fungal enzymes .
- N-{(1R)-2-[(4-Chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide (9b) Exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (IC50 = 1.95 µmol/L), surpassing penicillin G. The 4-chloro configuration here enhances antibacterial efficacy but reduces PET-inhibitory activity relative to 3-chloro derivatives .
Substituent Effects on Piperazine and Carboxamide
- N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-4-ethylpiperazine-1-carboxamide (4t) Replacing the methyl group on piperazine with an ethyl group increased lipophilicity (logP = 1.82 vs. 1.65 for methyl), improving membrane permeability but reducing PET inhibition (IC50 = 13.8 µmol/L vs. 8f’s 3.9 µmol/L) .
Enantiomeric Differences in Activity
- (R)- vs. (S)-Enantiomers (R)-N-{(1R)-1-benzyl-2-[(3-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide (8l) Showed higher antimycobacterial activity (IC50 = 32 µmol/L) than its (S)-counterpart, attributed to better fit with bacterial enzyme pockets . (S)-N-{(1S)-1-benzyl-2-[(3-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide (8f) Demonstrated stronger PET inhibition (IC50 = 3.9 µmol/L) in spinach chloroplasts, likely due to enhanced interaction with photosynthetic proteins .
Functional Group Variations
Tosyl vs. Methyl/Ethyl Substituents
- 171°C for tosyl derivatives) .
Carboxamide Linkers vs. Ester/Thiomorpholine
- N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)thiomorpholine-4-carboxamide (4p) Replacing piperazine with thiomorpholine reduced antifungal activity (IC50 > 50 µmol/L) but improved local anesthetic properties in rabbit corneal assays .
Key Research Findings
Chlorophenyl Positional Effects : 3-Chloro derivatives exhibit stronger antifungal and PET-inhibitory activity, while 4-chloro analogues excel in antibacterial applications .
Enantiomer-Specific Activity : (R)-Enantiomers dominate antimicrobial effects, whereas (S)-enantiomers are superior in PET inhibition .
Tosyl Group Impact : The tosyl substituent likely enhances metabolic stability but may reduce solubility compared to alkylated piperazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
